molecular formula C7H9ClN2O2S B6315552 6-Chloro-N,5-dimethylpyridine-3-sulfonamide CAS No. 1683534-01-1

6-Chloro-N,5-dimethylpyridine-3-sulfonamide

Cat. No.: B6315552
CAS No.: 1683534-01-1
M. Wt: 220.68 g/mol
InChI Key: WKOHRMHIRYIQKH-UHFFFAOYSA-N
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Description

6-Chloro-N,5-dimethylpyridine-3-sulfonamide is a chemical compound with the molecular formula C7H9ClN2O2S It is a derivative of pyridine, a basic heterocyclic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-N,5-dimethylpyridine-3-sulfonamide typically involves the chlorination of N,5-dimethylpyridine-3-sulfonamide. The reaction conditions often include the use of chlorinating agents such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under controlled temperatures to ensure selective chlorination at the desired position on the pyridine ring .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale chlorination processes using similar reagents but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-N,5-dimethylpyridine-3-sulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions

    Substitution: Reagents like sodium amide (NaNH2) or thiourea can be used for substitution reactions.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino derivative, while oxidation can produce a sulfone derivative.

Scientific Research Applications

6-Chloro-N,5-dimethylpyridine-3-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Chloro-N,5-dimethylpyridine-3-sulfonamide involves its interaction with specific molecular targets. The chlorine atom and sulfonamide group play crucial roles in binding to active sites of enzymes or receptors, thereby inhibiting their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Chloro-N,5-dimethylpyridine-3-sulfonamide is unique due to the presence of both a chlorine atom and a sulfonamide group on the pyridine ring. This combination enhances its reactivity and potential for forming diverse derivatives, making it valuable in various research and industrial applications .

Properties

IUPAC Name

6-chloro-N,5-dimethylpyridine-3-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9ClN2O2S/c1-5-3-6(4-10-7(5)8)13(11,12)9-2/h3-4,9H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKOHRMHIRYIQKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN=C1Cl)S(=O)(=O)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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